

Application Notes and Protocols for the Characterization of 7-Methylindan-4-ol

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Compound of Interest

Compound Name: 7-Methylindan-4-ol

Cat. No.: B098370

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of **7-Methylindan-4-ol** (CAS: 16400-13-8), a member of the indane class of compounds.^[1] The methodologies outlined herein are essential for confirming the identity, purity, and structure of this compound in research and drug development settings. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O	PubChem ^[1]
Molecular Weight	148.20 g/mol	PubChem ^[1]
IUPAC Name	7-methyl-2,3-dihydro-1H-inden-4-ol	PubChem ^[1]
CAS Number	16400-13-8	PubChem ^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of **7-Methylindan-4-ol**, providing detailed information about the hydrogen (^1H) and carbon (^{13}C) environments within the molecule.

Note: Experimentally obtained NMR data for **7-Methylindan-4-ol** is not readily available in the cited literature. The following data is representative of a closely related structure, 4-hydroxy-7-methyl-1-indanone, and should be used as a reference for expected chemical shifts.

Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Anticipated 6.8 - 7.2	m	2H	Ar-H
Anticipated 4.5 - 5.5	br s	1H	Ar-OH
Anticipated 2.8 - 3.0	t	2H	Ar-CH ₂ -CH ₂
Anticipated 2.5 - 2.7	t	2H	Ar-CH ₂ -CH ₂
Anticipated 2.2 - 2.4	s	3H	Ar-CH ₃

Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Anticipated 150 - 155	C-OH
Anticipated 135 - 145	Ar-C (quaternary)
Anticipated 120 - 130	Ar-CH
Anticipated 110 - 120	Ar-CH
Anticipated 30 - 35	Ar-CH ₂ -CH ₂
Anticipated 25 - 30	Ar-CH ₂ -CH ₂
Anticipated 15 - 20	Ar-CH ₃

Experimental Protocol: NMR Spectroscopy

1.3.1. Sample Preparation

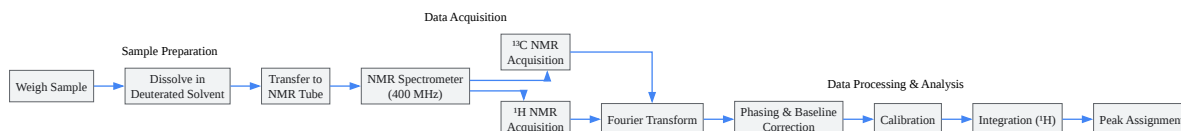
- Accurately weigh 5-10 mg of **7-Methylindan-4-ol**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Transfer the solution to a 5 mm NMR tube.

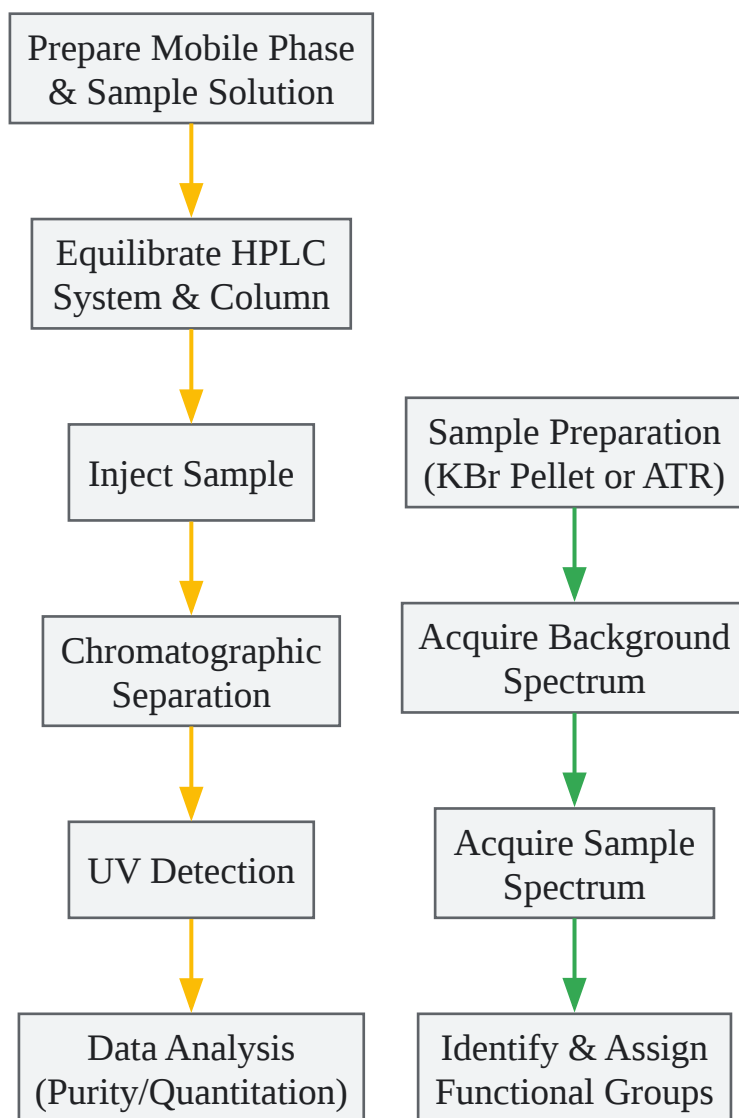
1.3.2. Instrumentation and Data Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

1.3.3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ^1H NMR spectrum.
- Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with 2D NMR data (e.g., COSY, HSQC) if acquired.





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References

- 1. 7-Methylindan-4-ol | C₁₀H₁₂O | CID 85398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of 7-Methylindan-4-ol]. BenchChem, [2026]. [Online PDF]. Available at:

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